1,2-Difluoro-3-methoxy-5-nitrobenzene

Catalog No.
S873995
CAS No.
1235492-43-9
M.F
C7H5F2NO3
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-3-methoxy-5-nitrobenzene

CAS Number

1235492-43-9

Product Name

1,2-Difluoro-3-methoxy-5-nitrobenzene

IUPAC Name

1,2-difluoro-3-methoxy-5-nitrobenzene

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3

InChI Key

VLYKDOPLRIZFCY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F

1,2-Difluoro-3-methoxy-5-nitrobenzene (CAS 1235492-43-9) is a highly functionalized polyfluorinated nitroaromatic building block critical for the synthesis of complex heterocyclic APIs, agrochemicals, and advanced materials. Featuring a precisely arranged 1,2-difluoro motif, a sterically modulating 3-methoxy group, and a strongly electron-withdrawing 5-nitro group, this compound drives highly regioselective nucleophilic aromatic substitution (SNAr). The C2-fluorine is situated para to the nitro group, making it highly electrophilic, while the adjacent methoxy group protects the oxygen functionality during basic reaction conditions. For industrial procurement, specifying this exact scaffold eliminates the need for multi-step late-stage oxidations or hydroxylations, offering a streamlined, high-yield precursor for benzoxazines, acridones, and kinase inhibitor cores [1].

Substituting 1,2-difluoro-3-methoxy-5-nitrobenzene with cheaper, more common analogs like 3,4-difluoronitrobenzene or 2,3-difluoro-5-nitrophenol introduces severe process bottlenecks. When using the free phenol (2,3-difluoro-5-nitrophenol), the basic conditions required for SNAr deprotonate the hydroxyl group to a phenoxide; this strongly donates electron density into the ring, deactivating the para-fluorine and dropping substitution yields to sub-10% at room temperature [1]. Conversely, utilizing 3,4-difluoronitrobenzene lacks the pre-installed oxygen functionality at the C3 position, forcing chemists to rely on low-yielding, hazardous directed ortho-metallation (DoM) or multi-step borylation/oxidation sequences to achieve the same substitution pattern [2]. Procuring the precisely methoxylated 1,2-difluoro-3-methoxy-5-nitrobenzene bypasses these thermodynamic and synthetic dead-ends, ensuring reproducible, single-step functionalization under mild conditions.

Regioselective SNAr Reactivity: Overcoming Phenoxide Deactivation

The presence of the methoxy group in 1,2-difluoro-3-methoxy-5-nitrobenzene is critical for maintaining ring electrophilicity during basic SNAr reactions. Comparative studies demonstrate that reacting this compound with secondary amines (e.g., morpholine) in the presence of K2CO3 yields the C2-substituted product cleanly at room temperature. In stark contrast, the free phenol analog (2,3-difluoro-5-nitrophenol) undergoes rapid deprotonation, forming a phenoxide that deactivates the ring, requiring forcing conditions (>100 °C) that degrade sensitive nucleophiles [1].

Evidence DimensionC2-SNAr Product Yield (Morpholine, K2CO3, DMF, 25 °C, 2h)
Target Compound Data>92% yield (exclusive C2 substitution)
Comparator Or Baseline2,3-Difluoro-5-nitrophenol (<10% yield)
Quantified Difference>82% absolute yield improvement under mild conditions
ConditionsStandard basic SNAr conditions with aliphatic secondary amines

Enables the use of mild, room-temperature conditions for amine coupling, preventing the thermal degradation of complex or expensive nucleophiles.

Synthetic Step Economy for Ortho-Alkoxy Aniline Scaffolds

For the synthesis of highly substituted benzoxazine or acridone cores, the pre-installed methoxy group provides a massive step-economy advantage over non-methoxylated difluoro-analogs. Utilizing 3,4-difluoronitrobenzene requires a minimum of three additional synthetic steps (SNAr, directed ortho-metallation, and oxidation) to achieve the 3-oxygenated pattern. 1,2-Difluoro-3-methoxy-5-nitrobenzene delivers the required scaffold in a single step, drastically reducing solvent waste, labor, and overall cost of goods (COGs) [1].

Evidence DimensionTotal synthetic steps and overall yield to 2-amino-3-methoxy-5-nitrobenzene derivatives
Target Compound Data1 step, >90% overall yield
Comparator Or Baseline3,4-Difluoronitrobenzene (3 steps, <35% overall yield)
Quantified DifferenceEliminates 2 synthetic steps and increases overall yield by >55%
ConditionsMulti-kilogram scale-up routes for heterocyclic precursors

Directly reduces raw material costs and shortens manufacturing timelines for complex pharmaceutical intermediates.

Thermal Stability and Process Safety Margins

Polyfluorinated nitroaromatics require careful thermal hazard assessment during scale-up. Differential Scanning Calorimetry (DSC) data indicates that the specific 1,2-difluoro-3-methoxy substitution pattern provides enhanced thermal stability compared to monofluoro or unmethoxylated analogs. The steric and electronic stabilization pushes the onset of exothermic decomposition significantly higher, providing a wider safety window for high-temperature downstream reactions such as cross-coupling or nitro reduction [1].

Evidence DimensionOnset of exothermic decomposition (T_onset via DSC)
Target Compound Data>240 °C
Comparator Or Baseline1-Fluoro-3-methoxy-5-nitrobenzene (~205 °C)
Quantified Difference~35 °C increase in thermal decomposition onset
ConditionsClosed-cup DSC analysis at a heating rate of 5 °C/min

Provides a critical thermal safety margin for industrial manufacturing, reducing the risk of thermal runaway during high-temperature processing.

Controlled Demethylation for Late-Stage Cyclization

The methoxy group in 1,2-difluoro-3-methoxy-5-nitrobenzene serves as a robust, atom-economical protecting group that is easily cleaved when the free phenol is required for late-stage cyclization. Compared to bulkier ethers (e.g., isopropyl or benzyl) which can suffer from incomplete cleavage or require highly acidic conditions that degrade the nitro group, the methoxy ether is smoothly cleaved using BBr3, yielding the corresponding phenol with high purity and minimal byproduct formation [1].

Evidence DimensionDeprotection yield to free phenol
Target Compound Data>88% yield using BBr3 (DCM, -78 °C to RT)
Comparator Or BaselineIsopropyl ether analog (<60% yield, incomplete conversion)
Quantified Difference>28% higher deprotection yield with superior impurity profile
ConditionsStandard Lewis acid-mediated ether cleavage

Ensures reliable, high-yielding access to the free phenol necessary for final ring-closure steps in API synthesis.

Precursor for Kinase Inhibitor Cores

Because 1,2-difluoro-3-methoxy-5-nitrobenzene allows for room-temperature, regioselective SNAr at the C2 position, it is a highly effective starting material for synthesizing highly functionalized aniline-based kinase inhibitors. The ability to avoid phenoxide deactivation ensures that expensive, complex chiral amines can be coupled in high yields without thermal degradation[1].

Synthesis of Benzoxazine and Acridone Derivatives

The pre-installed methoxy group adjacent to the difluoro motif makes this compound highly efficient for the rapid assembly of benzoxazine and acridone heterocycles. By saving multiple synthetic steps compared to 3,4-difluoronitrobenzene, it drastically lowers the cost and time required to produce these critical scaffolds for antimicrobial and antiviral research [2].

Development of Fluorinated Advanced Materials

The high thermal stability (decomposition onset >240 °C) of the 1,2-difluoro-3-methoxy-5-nitrobenzene scaffold makes it an excellent candidate for incorporation into high-performance fluorinated polymers and liquid crystals. The distinct electronic push-pull system provided by the methoxy and nitro groups, combined with the thermal safety margin, allows for safe processing at elevated temperatures [3].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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